1-Nitropyrene-D9

Description

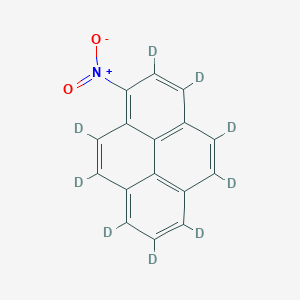

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLPDGCPYIVHP-LOIXRAQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of 1-Nitropyrene-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1-Nitropyrene-D9 (1-NP-D9), a critical internal standard for the quantitative analysis of the environmental pollutant and potential carcinogen, 1-nitropyrene. Understanding the quality of this deuterated standard is paramount for accurate and reproducible experimental results in toxicology, environmental science, and drug metabolism studies.

Introduction to 1-Nitropyrene-D9

1-Nitropyrene (1-NP) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in diesel engine exhaust and is a byproduct of incomplete combustion.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, it is considered probably carcinogenic to humans.[3] Due to its prevalence and toxicity, sensitive and accurate quantification in various matrices is essential. 1-Nitropyrene-D9, in which nine hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based methods. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished, correcting for sample loss during preparation and instrumental variability.

Isotopic Purity and Chemical Purity Specifications

The utility of 1-Nitropyrene-D9 is directly dependent on its chemical and isotopic purity. "Chemical purity" refers to the percentage of the material that is 1-Nitropyrene (both deuterated and any unlabeled), while "isotopic purity" or "isotopic enrichment" specifies the percentage of the labeled atoms that are indeed deuterium.

Quantitative data from various suppliers of 1-Nitropyrene-D9 are summarized below.

| Parameter | Specification | Source |

| Chemical Purity | min 98% | LGC Standards[4] |

| 98% | Cambridge Isotope Laboratories[5] | |

| 99.56% (for unlabeled 1-NP) | MedchemExpress | |

| Isotopic Purity (Atom % D) | 98 atom % D | LGC Standards |

| Molecular Formula | C₁₆²H₉NO₂ | LGC Standards |

| Molecular Weight | 256.30 g/mol | LGC Standards |

| CAS Number (Labeled) | 93487-20-8 | LGC Standards |

| CAS Number (Unlabeled) | 5522-43-0 | LGC Standards |

Experimental Protocols for Purity and Enrichment Determination

The determination of isotopic enrichment and chemical purity relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying the isotopic enrichment of a labeled compound. High-resolution mass spectrometry, particularly using Time-of-Flight (TOF) analyzers, allows for the clear resolution of different isotopologues.

Methodology:

-

Sample Preparation: A solution of 1-Nitropyrene-D9 is prepared in a suitable solvent (e.g., toluene, methylene chloride).

-

Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate the analyte from any impurities.

-

Ionization: The separated analyte is ionized, often using Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, which is effective for NPAHs.

-

Mass Analysis: The ions are passed into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 1-Nitropyrene, the transition of m/z 247 → 217 is often used for quantitative analysis of the unlabeled compound.

-

Data Analysis and Enrichment Calculation:

-

The mass spectrum of the deuterated standard is acquired.

-

The relative intensities of the ion corresponding to the fully deuterated species (D9) and ions corresponding to incompletely deuterated species (D8, D7, etc.) are measured.

-

The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution, correcting for the natural abundance of ¹³C.

-

While MS is ideal for isotopic enrichment, quantitative ¹H NMR (qNMR) is a powerful primary method for determining chemical purity. It allows for the quantification of a substance against a certified internal standard without needing a specific reference standard for the analyte itself.

Methodology:

-

Sample Preparation: A precise amount of the 1-Nitropyrene-D9 sample is weighed and dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d6) along with a precisely weighed amount of an internal calibration standard (e.g., maleic acid, dimethyl sulfone).

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters such as relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

-

Data Processing: The spectrum is processed, and the integrals of specific, well-resolved signals from the analyte and the internal standard are carefully calculated.

-

Purity Calculation: The purity of the 1-Nitropyrene-D9 is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the standard

-

For 1-Nitropyrene-D9, the absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum serves as qualitative confirmation of high levels of deuteration.

Synthesis of High-Purity 1-Nitropyrene-D9

High isotopic purity of 1-Nitropyrene-D9 is achieved through careful synthesis, typically starting from a highly enriched precursor. A documented method involves the direct nitration of commercially available Pyrene-d10.

Application Context: Metabolic and Genotoxic Pathways of 1-Nitropyrene

Researchers using 1-NP-D9 as an internal standard are typically studying the metabolic fate and toxicity of the parent compound, 1-Nitropyrene. Understanding these biological pathways is crucial for experimental design and data interpretation.

1-Nitropyrene requires metabolic activation to exert its mutagenic and carcinogenic effects. This occurs primarily through two pathways: nitroreduction and ring oxidation.

-

Nitroreduction: Bacterial and mammalian enzymes reduce the nitro group to form reactive intermediates like 1-nitrosopyrene and N-hydroxy-1-aminopyrene, which can form DNA adducts.

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, metabolize 1-NP via epoxidation and hydroxylation. This produces metabolites such as 1-nitropyrene-4,5-oxide and 6-hydroxy-1-nitropyrene, which are also mutagenic.

The genotoxicity of 1-Nitropyrene can induce programmed cell death (apoptosis) in cells like macrophages. This process is often mediated by the p53 tumor suppressor protein. DNA damage triggers the activation of p53, which in turn initiates a mitochondrial-dependent apoptotic cascade.

References

- 1. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 5522-43-0,1-Nitropyrene | lookchem [lookchem.com]

- 3. 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Nitropyrene-d9 | CAS 93487-20-8 | LGC Standards [lgcstandards.com]

- 5. 1-Nitropyrene (Dâ, 98%) 50 µg/mL in toluene-DâDLM-1528-1.2 [isotope.com]

Physical and chemical properties of 1-Nitropyrene-D9

An In-depth Technical Guide to 1-Nitropyrene-D9

Introduction

1-Nitropyrene-D9 is the deuterated form of 1-nitropyrene, a nitro-polycyclic aromatic hydrocarbon (PAH). As a byproduct of incomplete combustion, 1-nitropyrene is notably present in diesel engine exhaust.[1][2] The deuterated analog, 1-Nitropyrene-D9, serves as a crucial internal standard for the accurate quantification of 1-nitropyrene in various environmental and biological samples.[3][4] Its use in analytical chemistry, particularly in mass spectrometry-based methods, allows for precise measurement by correcting for sample loss during preparation and analysis. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for 1-Nitropyrene-D9, tailored for researchers and professionals in drug development and environmental science.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 1-Nitropyrene-D9 are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 93487-20-8 | [5] |

| Unlabeled CAS Number | 5522-43-0 | |

| Molecular Formula | C₁₆D₉NO₂ | |

| Molecular Weight | 256.30 g/mol | |

| Exact Mass | 256.12000 | |

| Appearance | Light Yellow to Dark Yellow Solid | |

| Melting Point | 151 - 153°C | |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Sonicated) | |

| Storage Temperature | -20°C Freezer, Under inert atmosphere | |

| Purity | ≥98 atom % D, min 98% Chemical Purity |

Experimental Protocols

Detailed methodologies are critical for the successful application and analysis of 1-Nitropyrene-D9. The following sections describe key experimental protocols.

Synthesis of 1-Nitropyrene-D9

A facile, one-step synthesis method has been developed for producing high-purity 1-Nitropyrene-D9. This method is particularly useful for creating internal standards for analytical measurements.

Methodology:

-

Starting Materials: The synthesis utilizes commercially available pyrene-d10 and nitric acid-d1.

-

Reaction: The nitration of pyrene-d10 is carried out in a single step. While the specific reaction conditions such as solvent and temperature were not detailed in the abstract, a general method for nitrating pyrene involves reacting it with a nitrating agent (like nitric acid) in a suitable solvent such as acetic acid.

-

Purification: Following the reaction, the product mixture is purified to isolate 1-Nitropyrene-D9.

-

Characterization: The final product's identity, isotopic purity, and chemical purity are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

References

1-Nitropyrene-D9 safety data sheet and handling precautions

A comprehensive in-depth technical guide on the core safety data and handling precautions for 1-Nitropyrene-D9, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Nitropyrene-D9 is the deuterated form of 1-nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). 1-Nitropyrene is a known environmental pollutant, primarily formed during incomplete combustion processes, and is a significant component of diesel exhaust. Due to its mutagenic and carcinogenic properties, handling 1-nitropyrene and its isotopologues in a research setting requires strict adherence to safety protocols. 1-Nitropyrene-D9 is commonly used as an internal standard in analytical methods for the quantification of 1-nitropyrene in various environmental and biological matrices.[1][2][3] This guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for 1-Nitropyrene-D9, based on the available information for its non-deuterated analogue.

Safety Data Sheet (SDS)

Identification

-

Chemical Name: 1-Nitropyrene-D9

-

Synonyms: Pyrene-1,2,3,4,5,6,7,9,10-d9, 8-nitro-[2]

-

CAS Number: 93487-20-8[2]

-

Chemical Formula: C₁₆D₉NO₂

-

Molecular Weight: 256.30 g/mol

Hazard Identification

-

GHS Classification:

-

Carcinogenicity (Category 2)

-

Suspected of causing genetic defects (Germ cell mutagenicity, Category 2)

-

Skin irritation (Category 2)

-

Eye irritation (Category 2A)

-

May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

-

Causes damage to organs through prolonged or repeated exposure

-

May cause long-lasting harmful effects to aquatic life

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H413: May cause long lasting harmful effects to aquatic life.

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

First-Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides.

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Handle in a designated area, such as a chemical fume hood or glove box.

-

Storage: Store in a cool, dark place. Keep the container tightly closed in a dry and well-ventilated place. Store locked up.

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Yellow solid/needles or prisms | |

| Melting Point | 155 °C | |

| Molecular Weight | 256.30 g/mol | |

| Solubility | Insoluble in water. Soluble in diethyl ether, acetone, ethanol, benzene, and toluene. | |

| Vapor Pressure | 6.0 x 10⁻⁸ mmHg | |

| log Kow | 5.06 |

Toxicity Data

-

Carcinogenicity: Classified as a Group 2A carcinogen by IARC ("probably carcinogenic to humans"). It is reasonably anticipated to be a human carcinogen.

-

Mutagenicity: Potent mutagen. Laboratory experiments have shown mutagenic effects.

Experimental Protocols

Sample Preparation for Analysis of 1-Nitropyrene in Air Particulate Matter

This protocol is a generalized procedure based on methods described in the literature for the extraction of 1-nitropyrene from airborne particulate matter samples, using 1-Nitropyrene-D9 as an internal standard.

-

Sample Collection: Collect airborne particulate matter (PM2.5) on a filter using a portable or stationary air sampler.

-

Internal Standard Spiking: Prior to extraction, spike the filter sample with a known amount of 1-Nitropyrene-D9 solution.

-

Extraction:

-

Place the filter in a suitable vessel.

-

Add an extraction solvent, such as a benzene/ethanol mixture (3:1, v/v) or methylene chloride.

-

Perform ultrasonic extraction for a specified period (e.g., twice for 15 minutes each).

-

-

Concentration:

-

Filter the extract to remove particulate matter.

-

Add a keeper solvent like dimethyl sulfoxide (DMSO).

-

Evaporate the extraction solvent under a gentle stream of nitrogen.

-

-

Cleanup (Optional but Recommended):

-

The concentrated extract can be further purified using solid-phase extraction (SPE) on a silica gel cartridge to remove interfering compounds.

-

-

Final Preparation: Reconstitute the sample in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Diagrams

Metabolic Activation of 1-Nitropyrene

1-Nitropyrene is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathways involve nitroreduction and ring oxidation.

Caption: Metabolic activation pathway of 1-Nitropyrene leading to DNA adduct formation.

Experimental Workflow for 1-Nitropyrene Analysis

The following diagram illustrates a typical workflow for the analysis of 1-nitropyrene in environmental samples using 1-Nitropyrene-D9 as an internal standard.

Caption: Experimental workflow for the analysis of 1-Nitropyrene in air samples.

Disposal Considerations

-

Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Due to its carcinogenic nature, 1-nitropyrene waste should be treated as hazardous.

-

Incineration: Incineration is a suitable method for the disposal of contaminated laboratory waste.

-

Contaminated Labware: Disposable items that have come into contact with 1-nitropyrene should be collected in a sealed and clearly labeled hazardous waste container.

Conclusion

1-Nitropyrene-D9, while essential as an internal standard for the accurate quantification of its carcinogenic, non-deuterated analogue, must be handled with the same high degree of caution. Researchers and laboratory personnel must be fully aware of its potential health hazards and adhere strictly to the safety and handling protocols outlined in this guide. The use of appropriate personal protective equipment, designated handling areas, and proper waste disposal procedures are paramount to ensuring a safe laboratory environment.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Sources and Occurrence of 1-Nitropyrene

Abstract

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) recognized for its potent mutagenic and carcinogenic properties.[1][2] As a ubiquitous environmental pollutant, it is predominantly formed during incomplete combustion processes. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for 1-nitropyrene. It is designed to serve as a detailed resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental fate and health risks associated with this compound. The guide includes quantitative data on its prevalence in various environmental matrices, detailed experimental protocols for its analysis, and visualizations of its formation and analytical workflows.

Introduction

1-Nitropyrene (1-NP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), substituted with a nitro group at the 1-position.[3] It is a significant environmental contaminant primarily due to its formation and emission from combustion sources, most notably diesel engines.[4][5] The International Agency for Research on Cancer (IARC) has classified 1-nitropyrene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Its widespread presence in the environment, coupled with its toxicological profile, makes it a compound of high interest for environmental monitoring and health risk assessment. This guide synthesizes current knowledge on the primary and secondary sources of 1-NP, its measured concentrations in air, water, soil, and food, and the standard analytical procedures for its detection and quantification.

Environmental Sources of 1-Nitropyrene

The presence of 1-nitropyrene in the environment is attributable to both direct emissions from primary sources and, to a lesser extent, secondary formation in the atmosphere.

Primary Sources (Direct Emissions)

Primary sources are processes that directly release 1-nitropyrene into the environment. Combustion is the principal mechanism for its formation.

-

Diesel and Gasoline Engine Exhaust: The most significant source of 1-nitropyrene is vehicular emissions, particularly from diesel engines. The high temperatures and pressures within diesel combustion chambers facilitate the reaction of pyrene radicals with nitrogen oxides to form 1-nitropyrene. It is often the most abundant nitroarene found in diesel exhaust particles.

-

Industrial Processes: Various industrial activities contribute to 1-nitropyrene emissions. These include waste incinerators, coke ovens, and aluminum smelters. It has also been identified in coal fly ash from power plants.

-

Residential and Commercial Heating: Emissions from kerosene heaters, wood fireplaces, and coal-fired boilers are also sources of 1-nitropyrene.

-

Other Combustion Sources: Fumes generated from cooking with various oils have been shown to contain high concentrations of 1-nitropyrene. Grilling of meat and fish can also lead to its formation.

-

Non-Combustion Sources: Historically, 1-nitropyrene was found as a contaminant in carbon black used in photocopy toners, resulting from a production process involving an oxidation-nitration step. While manufacturing processes have since been modified to reduce this contamination, it remains a potential historical source in some environments.

Secondary Atmospheric Formation

While 1-nitropyrene is predominantly from direct emissions, some nitro-PAHs can be formed in the atmosphere. This occurs through gas-phase reactions of parent PAHs with atmospheric oxidants like hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen oxides (NOx). However, studies indicate that atmospheric photochemical formation is not a significant pathway for 1-nitropyrene, unlike other isomers such as 2-nitropyrene. Its presence is therefore considered a strong marker for primary combustion emissions, particularly from vehicles.

Occurrence in Environmental Matrices

1-Nitropyrene is found globally in various environmental compartments. Its concentration varies widely depending on proximity to emission sources.

Air

As a product of combustion, 1-nitropyrene is commonly detected in ambient air, particularly in urban and industrial areas with heavy traffic. It exists predominantly in the particulate phase, adsorbed onto airborne particles. Occupational settings involving diesel engine use, such as underground mines, show significantly higher concentrations.

Table 1: Concentrations of 1-Nitropyrene in Ambient and Workplace Air

| Location/Environment | Concentration Range | Units | Reference(s) |

| Urban/Suburban (Stockholm) | 3.8 - 20 | pg/m³ | |

| Urban (Shenyang, China) | ~80 | pg/m³ | |

| Urban (South Korea) | 0.44 - 1.31 | pg/m³ | |

| Underground Mines (Personal Samples) | 197 - 2,483 | pg/m³ | |

| Various Workplaces (with DE) | 0.012 - 1.2 | ng/m³ |

Soil and Sediment

Through atmospheric deposition, 1-nitropyrene accumulates in soil and sediment. Runoff from contaminated surfaces can also transport it into aquatic environments.

Table 2: Concentrations of 1-Nitropyrene in Soil and Sediment

| Matrix | Location | Concentration | Units | Reference(s) |

| River Sediment | Suimon River, Japan | 25.2 | µg/kg | |

| Agricultural Soil (Initial) | China | 39.6 | µg/kg |

Water

1-Nitropyrene has been detected in surface waters and wastewater, likely due to atmospheric deposition and runoff from urban areas. Due to its low water solubility and high affinity for particulate matter, it is expected to adsorb to suspended solids and sediment in aquatic systems.

Food

Contamination of food can occur through the deposition of airborne particles on crops or during food processing and preparation, such as grilling and roasting.

Table 3: Concentrations of 1-Nitropyrene in Food and Other Sources

| Source | Concentration Range | Units | Reference(s) |

| Grilled Food | <0.03 - 11.90 | ng/g | |

| Diesel Engine Soot | 59 - 1,020 | ng/g | |

| Kerosene Heater Emissions | 0.0006 - 0.001 | ng/kJ | |

| Coal Fly Ash | 0.18 | mg/kg |

Experimental Protocols for Analysis

The accurate quantification of 1-nitropyrene in complex environmental matrices requires robust analytical methods involving sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection

-

Air: 1-Nitropyrene adsorbed on particulate matter is collected by drawing air through a filter (e.g., quartz fiber, polytetrafluoroethylene). Low-volume portable samplers can be used for personal exposure monitoring.

-

Soil/Sediment: Samples are typically homogenized and sieved to ensure uniformity before extraction.

Sample Extraction and Cleanup

The goal of extraction is to efficiently remove 1-nitropyrene from the sample matrix, while cleanup aims to remove interfering compounds.

-

Extraction:

-

Method: Ultrasonic extraction (sonication) is a common and effective method. Soxhlet extraction can also be used.

-

Solvents: A mixture of solvents is often employed. Common choices include acetone, dichloromethane, hexane, and benzene/ethanol mixtures.

-

-

Cleanup:

-

Method: The crude extract is purified using column chromatography. Multi-plug filtration cleanup (mPFC) columns or columns packed with silica gel or Sephadex LH-20 are frequently used to separate nitroarenes from other PAHs and polar compounds.

-

Procedure: The extract is passed through the column, and different fractions are collected using a sequence of elution solvents. The fraction containing the nitroarenes is then concentrated, often under a gentle stream of nitrogen.

-

Analytical Determination

Several instrumental techniques are used for the final detection and quantification of 1-nitropyrene.

-

High-Performance Liquid Chromatography (HPLC):

-

Detection: HPLC is often coupled with highly sensitive detectors. Fluorescence detection is common, sometimes after online reduction of 1-nitropyrene to the highly fluorescent 1-aminopyrene. Chemiluminescence and tandem mass spectrometry (LC-MS/MS) are also used for enhanced sensitivity and specificity.

-

Internal Standard: To ensure precision and account for sample loss during preparation, a deuterated internal standard (e.g., 1-nitro[2H9]pyrene) is typically added to the sample before extraction.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Detection: GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio. For trace-level analysis in complex samples, Negative Ion Chemical Ionization (NICI) or tandem mass spectrometry (GC-MS/MS) can be employed for superior sensitivity and selectivity.

-

Environmental Fate and Transformation

Once released into the environment, 1-nitropyrene is subject to various transformation and transport processes.

-

Atmospheric Fate: In the atmosphere, 1-nitropyrene exists mainly in the particulate phase and can be transported over long distances. It is subject to removal by wet and dry deposition. 1-Nitropyrene is also susceptible to photodecomposition when exposed to sunlight, although its stability increases when adsorbed onto particles. The half-life of 1-nitropyrene on diesel exhaust particles exposed to sunlight has been reported to be as short as 0.8 hours.

-

Soil and Water Fate: In soil, 1-nitropyrene is expected to be immobile due to its strong adsorption to organic matter. In aquatic environments, it partitions to suspended solids and sediment. Biodegradation can occur, with microbial reduction of the nitro group to form 1-aminopyrene being a key transformation pathway under both aerobic and anaerobic conditions.

Conclusion

1-Nitropyrene is a significant environmental pollutant of concern due to its carcinogenicity and its prevalence in emissions from ubiquitous sources, especially diesel exhaust. This guide has summarized the primary and secondary sources of 1-nitropyrene, highlighting its role as a marker for direct combustion. Quantitative data confirm its presence in air, soil, water, and food, with concentrations varying based on proximity to sources. The detailed experimental protocols provide a framework for its accurate analysis, which is crucial for monitoring environmental levels and assessing human exposure. Understanding the environmental lifecycle of 1-nitropyrene is essential for developing effective regulatory strategies and remediation technologies to mitigate its risk to human health.

References

- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1-Nitropyrene - Wikipedia [en.wikipedia.org]

The Toxicological Profile of 1-Nitropyrene and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a potent environmental pollutant and a major nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust.[1][2] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, 1-NP has garnered significant attention within the scientific community.[1][3] Its presence in ambient air, water, and food poses a continuous health risk.[4] This technical guide provides a comprehensive overview of the toxicological studies of 1-nitropyrene and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways of its toxicity.

Metabolic Activation and Genotoxicity

The toxicity of 1-nitropyrene is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. The metabolic pathways involve both nitroreduction and ring oxidation.

Nitroreduction of 1-NP can lead to the formation of N-hydroxy-1-aminopyrene, a reactive intermediate that can form DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, results in the formation of epoxides, such as 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, which are also capable of forming DNA adducts. These DNA adducts are considered to be a major cause of the mutagenic and carcinogenic properties of 1-NP.

The mutagenicity of 1-NP and its metabolites has been demonstrated in various in vitro systems. In Chinese hamster ovary (CHO) cells, the mutagenicity of 1-nitropyrene metabolites, in the absence of rat liver S9, was found to be in the descending order of 6-hydroxy-1-nitropyrene > 1-nitropyrene 9,10-oxide > 1-nitropyrene 4,5-oxide ≈ 3-hydroxy-1-nitropyrene ≈ 8-hydroxy-1-nitropyrene > 1-nitropyrene.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of 1-nitropyrene.

Table 1: Acute and Genetic Toxicity of 1-Nitropyrene in Rats

| Parameter | Route of Administration | Species/Sex | Dose | Observation | Reference |

| Acute Toxicity | Oral | Rat (Male & Female) | Up to 5.0 g/kg | No observable signs of acute toxicity or lethality. No histological differences from controls in major organs. | |

| Sister Chromatid Exchanges | Oral | Rat (Female) | 0.5, 1.5, and 5.0 g/kg | Slight dose-related increase in bone marrow cells. | |

| Fecal Excretion | Oral | Rat | 5.0 g/kg | ~70% of the dose excreted as 1-NP and ~2% as 1-aminopyrene (AP) within 4 days. | |

| Urinary Excretion | Oral | Rat | 5.0 g/kg | <1% of the dose excreted as sulfate and glucuronide conjugates of AP. |

Table 2: Inhalation Toxicity of 1-Nitropyrene in F344/N Rats (13-Week Study)

| Exposure Concentration (mg/m³) | Sex | Pathological Finding | Severity | Reference |

| ≥ 2 | Male | Squamous metaplasia of the respiratory mucosa of the larynx | Dose-dependent | |

| All concentrations | Female | Squamous metaplasia of the respiratory mucosa of the larynx | Dose-dependent | |

| Higher exposure groups | Male & Female | Squamous metaplasia of the bronchial epithelium | Not specified | |

| ≥ 8 | Male & Female | Cytoplasmic alteration of the nasal respiratory epithelium | Not specified |

Table 3: Toxicokinetic Parameters of 1-Nitropyrene in F344/N Rats after 13-Week Inhalation Exposure

| Exposure Concentration (mg/m³) | Tissue | Parameter | Value | Reference |

| 8 | Lungs | Elimination half-life | ~1 hour | |

| 50 | Lungs | Elimination half-life | ~6 hours | |

| 50 | Plasma | Elimination half-life | ~1 hour |

Table 4: Genotoxicity of 1-Nitropyrene in Mammalian Cells

| Cell Line | Endpoint | 1-NP Concentration | Observation | Reference |

| Human teratocarcinoma (PA1), Mouse Sertoli (TM4), Rat hepatoma (RL12), Chinese hamster ovary (CHO-K1) | Inhibition of DNA synthesis and cytotoxicity | 10-20 µg/ml | Significant effects observed. | |

| Human lung epithelial cells (A549) | Reactive Oxygen Species (ROS) generation and 8-OH-dG formation | Up to 250 µM | 1-NP induced ROS and 8-OH-dG, but repair enzymes prevented a significant increase in DNA damage below 250 µM. |

Experimental Protocols

Inhalation Toxicity Study in Rats

A representative protocol for a 13-week nose-only inhalation study in F344/N rats is described below, based on the NTP technical report.

-

Animal Model: Male and female 7-week-old F344/N rats.

-

Test Compound Preparation: 1-Nitropyrene aerosol is generated to achieve target exposure concentrations.

-

Exposure Regimen: Rats are exposed to 0, 0.5, 2, 8, 20, or 50 mg/m³ of 1-nitropyrene aerosol for 6 hours per day, 5 days per week, for 13 weeks.

-

Endpoint Evaluation: At the end of the 13-week exposure period, rats are evaluated for:

-

Histopathology: Microscopic examination of various tissues, with a focus on the respiratory tract (larynx, bronchial epithelium, nasal respiratory epithelium).

-

Clinical Pathology: Hematology and clinical chemistry parameters.

-

Reproductive System Effects: Sperm motility and vaginal cytology.

-

-

Toxicokinetic Analysis: In a supplemental study, male F344/N rats are exposed to 1-nitropyrene for 13 weeks, and lung and plasma concentrations of 1-nitropyrene are measured at various time points to determine elimination half-life and lung burden.

In Vitro Genotoxicity Assay (Mammalian Cells)

The following is a generalized protocol for assessing the genotoxicity of 1-nitropyrene in cultured mammalian cells.

-

Cell Lines: Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), and Chinese hamster ovary (CHO-K1) cells are commonly used.

-

Test Compound Preparation: 1-Nitropyrene is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

-

Treatment: Cells are exposed to a range of 1-nitropyrene concentrations (e.g., 10-20 µg/ml) for a specified duration.

-

Endpoint Analysis:

-

Cytotoxicity and DNA Synthesis Inhibition: Cell viability is assessed using methods like the MTT assay, and DNA synthesis is measured by incorporating radiolabeled thymidine.

-

Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of bromodeoxyuridine (BrdU), and metaphase chromosomes are analyzed for the frequency of SCEs.

-

Gene Mutation: The mutagenicity at specific gene loci, such as the hprt locus in CHO cells, is determined.

-

Signaling Pathways in 1-Nitropyrene Toxicity

1-Nitropyrene exerts its toxic effects through the modulation of several key signaling pathways.

Oxidative Stress and DNA Damage

1-Nitropyrene and its metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause damage to cellular components, including DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG). The metabolic activation of 1-NP, particularly the nitroreduction pathway, is a significant source of ROS.

p53-Dependent Apoptosis

Genotoxic stress induced by 1-nitropyrene can activate the p53 signaling pathway, leading to apoptosis. 1-NP has been shown to induce p53 phosphorylation and nuclear accumulation. This, in turn, triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. Activated caspase-3 then cleaves poly (ADP-ribose) polymerase-1 (PARP-1), a key event in the execution of apoptosis.

Hippo-Yap Pathway and Cancer Metastasis

Recent studies have implicated the Hippo-Yap pathway in 1-nitropyrene-induced lung cancer metastasis. 1-NP can inactivate the core kinases of the Hippo pathway (MST1/2 and LATS1/2), leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). In the nucleus, YAP interacts with TEAD transcription factors to upregulate the expression of genes involved in endothelial cell adhesion, such as E-selectin, thereby promoting cancer metastasis.

Conclusion

1-Nitropyrene is a significant environmental toxicant with well-documented mutagenic and carcinogenic properties. Its toxicity is mediated through metabolic activation to reactive species that form DNA adducts and induce oxidative stress. The activation of signaling pathways such as the p53-dependent apoptotic pathway and the Hippo-Yap metastasis pathway further contributes to its adverse health effects. A thorough understanding of the toxicological profile of 1-nitropyrene and its metabolites is crucial for risk assessment and the development of strategies to mitigate its impact on human health. This guide provides a foundational resource for professionals engaged in research and development in toxicology and related fields.

References

An In-depth Technical Guide to 1-Nitropyrene-D9: Properties, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Nitropyrene-D9, a deuterated analog of the environmental pollutant 1-nitropyrene. Given its importance as an internal standard in analytical chemistry, this document details its fundamental properties, synthesis, and analytical methodologies. This guide is intended to be a valuable resource for researchers in environmental science, toxicology, and drug development who work with polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives.

Core Properties of 1-Nitropyrene-D9

1-Nitropyrene-D9 is a stable, isotopically labeled compound crucial for the accurate quantification of 1-nitropyrene in various matrices. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₆D₉NO₂ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| CAS Number | 93487-20-8 | [1] |

| Appearance | Light Yellow to Dark Yellow Solid | [1] |

| Melting Point | 151 - 153 °C | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Sonicated) | |

| Storage Temperature | -20°C Freezer, Under inert atmosphere |

Synthesis of 1-Nitropyrene-D9

The synthesis of 1-Nitropyrene-D9 is typically achieved through the nitration of deuterated pyrene (pyrene-d10). A general one-step synthetic protocol is described below, based on established methods for the synthesis of nitrated PAHs.

Experimental Protocol: Synthesis of 1-Nitropyrene-D9

Materials:

-

Pyrene-d10

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Distilled Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Pyrene-d10: In a round-bottom flask, dissolve a known quantity of pyrene-d10 in benzene.

-

Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a controlled manner, typically in an ice bath to manage the exothermic reaction.

-

Nitration Reaction: While stirring the pyrene-d10 solution at room temperature, slowly add the nitrating agent dropwise using a dropping funnel. The reaction is typically monitored for completion by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be further purified by recrystallization or column chromatography to yield pure 1-Nitropyrene-D9.

Analytical Applications of 1-Nitropyrene-D9

1-Nitropyrene-D9 is primarily used as an internal standard for the quantitative analysis of 1-nitropyrene in environmental and biological samples. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for clear differentiation in mass spectrometry-based methods.

Experimental Protocol: Quantification of 1-Nitropyrene using GC-MS with 1-Nitropyrene-D9 Internal Standard

Sample Preparation:

-

Extraction: Extract the sample (e.g., diesel particulate matter, soil, tissue) with a suitable organic solvent such as dichloromethane or toluene using methods like sonication or Soxhlet extraction.

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of 1-Nitropyrene-D9 solution.

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent.

-

Injection: Splitless injection mode.

-

Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 300°C. The specific ramp rate and hold times should be optimized for the separation of 1-nitropyrene from other matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For 1-Nitropyrene (analyte): m/z 247 (molecular ion), and other characteristic fragment ions.

-

For 1-Nitropyrene-D9 (internal standard): m/z 256 (molecular ion).

-

-

Quantification:

Create a calibration curve by analyzing a series of standards containing known concentrations of 1-nitropyrene and a constant concentration of 1-Nitropyrene-D9. The concentration of 1-nitropyrene in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Protocol: Quantification of 1-Nitropyrene using HPLC-MS/MS with 1-Nitropyrene-D9 Internal Standard

Sample Preparation:

Follow a similar sample preparation procedure as described for the GC-MS analysis, ensuring the final extract is compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis:

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

For 1-Nitropyrene (analyte): Monitor a specific precursor ion to product ion transition (e.g., m/z 248 → m/z 218 + 202 for [M+H]⁺).

-

For 1-Nitropyrene-D9 (internal standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 257 → m/z 226 + 210 for [M+D]⁺).

-

-

Quantification:

Similar to the GC-MS method, quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard in a series of calibration standards.

Logical Workflow for 1-Nitropyrene Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of 1-nitropyrene in a sample matrix using 1-Nitropyrene-D9 as an internal standard.

Caption: Workflow for 1-nitropyrene analysis.

This guide provides essential information for the effective use of 1-Nitropyrene-D9 in a research setting. By following the outlined protocols and understanding its core properties, researchers can achieve accurate and reliable quantification of 1-nitropyrene, contributing to a better understanding of its environmental and toxicological impact.

References

A Comprehensive Technical Guide to 1-Nitropyrene-D9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Nitropyrene-D9, a deuterated analog of the environmental pollutant 1-nitropyrene. This document covers its chemical properties, synthesis, analytical applications, metabolic pathways, and toxicological significance, presenting data in a structured format for ease of reference.

Introduction

1-Nitropyrene-D9 (1-NP-D9) is the deuterated form of 1-nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found as a byproduct of combustion processes, particularly from diesel engine exhaust.[1][2] Due to its isotopic labeling, 1-Nitropyrene-D9 serves as an invaluable internal standard for the accurate quantification of 1-nitropyrene in various environmental and biological samples.[3][4] Its use is critical in research focused on environmental monitoring, toxicology, and human exposure assessment to nitro-PAHs.[5] The CAS number for 1-Nitropyrene-D9 is 93487-20-8 .

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Nitropyrene-D9 is presented below.

| Property | Value | Reference |

| CAS Number | 93487-20-8 | |

| Molecular Formula | C₁₆D₉NO₂ | |

| Molecular Weight | 256.31 g/mol | |

| Synonyms | 1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene, Nonadeuteropyrene | |

| Appearance | Yellow crystalline solid | |

| Solubility | Practically insoluble in water; Soluble in diethyl ether, acetone, ethanol, benzene, and toluene. | |

| Melting Point | 155 °C (for unlabeled 1-Nitropyrene) | |

| Log Kow | 5.06 (for unlabeled 1-Nitropyrene) |

Synthesis

A facile, one-step synthesis method for 1-Nitropyrene-D9 of high isotopic purity has been developed. This is crucial for its application as an internal standard in quantitative analysis.

-

Starting Materials : Commercially available pyrene-d10 and nitric acid-d1.

-

Reaction : The synthesis involves the nitration of pyrene-d10 using nitric acid-d1. While the detailed reaction conditions are proprietary to specific synthesis labs, the general approach involves the electrophilic substitution of a deuterium atom on the pyrene ring with a nitro group.

-

Purification and Characterization : The resulting 1-Nitropyrene-D9 is purified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to determine its isotopic purity.

Analytical Applications and Methodologies

1-Nitropyrene-D9 is predominantly used as an internal standard for the quantification of 1-nitropyrene in complex matrices like diesel soot and ambient air particulate matter.

This protocol outlines a method using two-dimensional HPLC with online reduction and tandem mass spectrometry.

-

Sample Preparation :

-

An air particulate matter sample is collected on a filter.

-

A known amount of 1-Nitropyrene-D9 internal standard is added to the sample.

-

The sample is extracted with an organic solvent (e.g., acetone or methylene chloride) via sonication.

-

The extract is concentrated under reduced pressure.

-

-

Chromatographic Separation and Detection :

-

The concentrated extract is analyzed using a two-dimensional HPLC system.

-

First Dimension : 1-Nitropyrene is isolated on the first HPLC column.

-

Online Reduction : The fraction containing 1-nitropyrene is then passed through a column with a Pt/Rh catalyst to reduce it to 1-aminopyrene.

-

Second Dimension : The resulting 1-aminopyrene is refocused on a trapping column and then eluted through a second HPLC column for further separation before detection by tandem mass spectrometry (MS/MS).

-

-

Quantification :

-

The concentration of 1-nitropyrene in the original sample is determined by comparing the signal of the analyte to that of the 1-Nitropyrene-D9 internal standard.

-

| Parameter | Value |

| Analytical Limit of Detection | 152 fg on column |

| Analytical Limit of Quantitation | 221 fg on column |

| Recovery Rates (in SRM 2975) | 82% to 105% |

Data sourced from references

Metabolic Pathways of 1-Nitropyrene

Understanding the metabolism of 1-nitropyrene is crucial for assessing its toxicity and carcinogenic potential. The metabolic activation of 1-nitropyrene can occur through two primary pathways: nitroreduction and ring oxidation.

-

Nitroreduction : This pathway involves the reduction of the nitro group to form reactive intermediates like N-hydroxy-1-aminopyrene, which can bind to DNA and form adducts. This process is particularly efficient under anaerobic conditions.

-

Ring Oxidation : Mediated by cytochrome P450 (CYP) enzymes, this pathway leads to the formation of phenols and dihydrodiols. Key enzymes involved include CYP2A13 and CYP2E1. The epoxidation of the pyrene ring, forming 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, is a significant step in this pathway, as these epoxides are electrophilic and can also form DNA adducts.

Toxicology and Carcinogenicity of 1-Nitropyrene

1-Nitropyrene is a known mutagen and is reasonably anticipated to be a human carcinogen. Its toxicity is linked to its metabolic activation into reactive species that can bind to DNA, leading to mutations and potentially cancer.

-

Genetic Toxicity : 1-Nitropyrene has been shown to cause genetic mutations and chromosomal aberrations.

-

Carcinogenicity : Studies in experimental animals have provided sufficient evidence for the carcinogenicity of 1-nitropyrene. The International Agency for Research on Cancer (IARC) has classified 1-nitropyrene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.

-

Target Organs : Inhalation is the primary route of human exposure. Toxicity studies in rats have shown that inhalation exposure can lead to squamous metaplasia of the laryngeal and bronchial respiratory epithelium. The National Toxicology Program (NTP) suggests a high likelihood of carcinogenicity in the respiratory tract under conditions leading to significant accumulation in the lungs. Both 1-nitropyrene and its major metabolites may also have adverse effects on the gastrointestinal system.

| Exposure Concentration (mg/m³) | Duration | Observed Effects |

| 0.5, 2, 8, 20, 50 | 13 weeks (6h/day, 5d/week) | No significant effect on survival or body weight gain. |

| ≥ 8 | 13 weeks | Cytoplasmic alteration of the nasal respiratory epithelium. |

| Higher exposure groups | 13 weeks | Squamous metaplasia of the bronchial epithelium. |

Data sourced from NTP Technical Report on the Toxicity Studies of 1-Nitropyrene.

References

- 1. NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 1-nitropyrene-d9 of high isotopic purity | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 1-Nitropyrene-D9 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Nitropyrene-D9 as an internal standard in mass spectrometry-based quantification of 1-Nitropyrene. This deuterated analog serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring accurate and precise measurements by compensating for variations during sample preparation and analysis.[1]

Introduction

1-Nitropyrene is a potent mutagen and a marker for diesel exhaust pollution, making its accurate quantification in environmental and biological matrices crucial for toxicological studies and environmental monitoring.[2][3][4][5] Mass spectrometry, coupled with chromatographic separation, offers a sensitive and selective method for the determination of 1-Nitropyrene. The use of an isotopically labeled internal standard like 1-Nitropyrene-D9 is essential for achieving high accuracy and reproducibility in these analyses. This document outlines the key experimental protocols and performance data associated with this application.

Key Applications

The primary application of 1-Nitropyrene-D9 as an internal standard is in the quantitative analysis of 1-Nitropyrene in various complex matrices, including:

-

Environmental Samples:

-

Air particulate matter (e.g., diesel exhaust particles, urban dust)

-

Sediments

-

-

Biological Samples: (Implied, as analysis of environmental contaminants often extends to biological monitoring)

Quantitative Data Summary

The use of 1-Nitropyrene-D9 as an internal standard has demonstrated excellent analytical performance in various studies. The following tables summarize key quantitative data from published methods.

Table 1: Performance of LC-MS/MS Method for 1-Nitropyrene Analysis using 1-Nitropyrene-D9 Internal Standard in Air Particulate Matter

| Parameter | Value |

| Analytical Limit of Detection (LOD) | 152 fg on column |

| Analytical Limit of Quantitation (LOQ) | 221 fg on column |

| Calibration Range | 2 to 100 fmol |

Table 2: Accuracy and Precision for the Analysis of 1-Nitropyrene in Standard Reference Materials (SRMs) using 1-Nitropyrene-D9 Internal Standard

| Standard Reference Material (SRM) | Accuracy (%) | Precision (RSD, %) |

| SRM 1650b (Diesel Particulate Matter) | 110 | 5.7 |

| SRM 2975 (Diesel Particulate Matter) | 116 | 7.1 |

| SRM 1649a (Urban Dust) | 108 | 5.8 |

| SRM 1648 (Urban Particulate Matter) | 53 | 9.2 |

Table 3: Intra- and Inter-day Precision and Accuracy for HPLC with Fluorescence Detection using 1-Nitropyrene-D9 Internal Standard

| Spiked Concentration Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.4 - 9.7 | 0.4 - 9.7 | 94 - 98 | 94 - 98 |

| High | 0.4 - 9.7 | 0.4 - 9.7 | 94 - 98 | 94 - 98 |

Experimental Protocols

The following protocols are synthesized from established methods for the analysis of 1-Nitropyrene in air particulate matter using 1-Nitropyrene-D9 as an internal standard.

Sample Preparation and Extraction

This protocol describes the extraction of 1-Nitropyrene from air particulate matter collected on a filter.

-

Internal Standard Spiking: Prior to extraction, a known amount of 1-Nitropyrene-D9 internal standard solution is added to each filter sample.

-

Solvent Extraction: The filter samples are ultrasonically extracted twice with a benzene/ethanol (3/1, v/v) mixture. Alternatively, ultrasonic extraction with an organic solvent like acetone can be performed.

-

Concentration: Dimethyl sulfoxide (DMSO) is added to the extract, and the extraction solvent is evaporated under a stream of nitrogen. The resulting DMSO solution is then mixed with acetonitrile.

-

Filtration: The final extract is filtered through a 0.45 µm pore size centrifugal filter.

Sample Cleanup (Optional but Recommended)

For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed.

-

SPE Cartridge: A silica gel cartridge is used for fractionation.

-

Elution: The sample extract is loaded onto the conditioned cartridge, and interfering compounds are washed away. The fraction containing 1-Nitropyrene is then eluted with an appropriate solvent.

Instrumental Analysis: LC-MS/MS

This method involves a two-dimensional HPLC system with online reduction and tandem mass spectrometry detection.

-

First Dimension HPLC: The sample extract is injected onto the first HPLC column to isolate 1-Nitropyrene.

-

Online Reduction: The fraction containing 1-Nitropyrene is passed through a column packed with a Pt/Rh catalyst to convert 1-Nitropyrene to 1-aminopyrene (1-AP).

-

Trapping and Second Dimension HPLC: The 1-AP containing fraction is refocused on a trapping column and then eluted through a second HPLC column for further separation.

-

Mass Spectrometry Detection: The eluent is introduced into the tandem mass spectrometer for detection and quantification. The mass transitions for 1-aminopyrene and its deuterated analog are monitored.

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry can also be used for the analysis.

-

Derivatization (if necessary): For improved chromatographic performance and sensitivity, the extracted nitroarenes can be reduced to their corresponding amines and then derivatized with an agent like heptafluorobutyric anhydride.

-

GC Separation: The derivatized or underivatized extract is injected into the GC-MS system equipped with a suitable capillary column.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of 1-Nitropyrene and 1-Nitropyrene-D9.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for 1-Nitropyrene analysis.

Caption: Logic of internal standard use in mass spectrometry.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aaqr.org [aaqr.org]

Application Note: Quantification of Nitrated Polycyclic Aromatic Hydrocarbons using 1-Nitropyrene-D9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and through atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides. Many NPAHs are known for their potent mutagenic and carcinogenic properties, making their accurate and precise quantification in various matrices, such as environmental samples and biological tissues, a critical aspect of human health risk assessment and drug development. Due to the complexity of sample matrices and the often trace-level concentrations of NPAHs, the use of a reliable internal standard is essential for accurate quantification. 1-Nitropyrene-D9, a deuterated analog of 1-nitropyrene, is an ideal internal standard for the analysis of NPAHs by isotope dilution mass spectrometry. Its chemical and physical properties closely mimic those of the target analytes, allowing for correction of variations in sample preparation, extraction, and instrumental analysis.

This application note provides detailed protocols for the quantification of a range of NPAHs in environmental matrices using 1-Nitropyrene-D9 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The use of 1-Nitropyrene-D9 as an internal standard provides high accuracy and precision in the quantification of NPAHs. The following tables summarize typical method performance data, including recovery rates, limits of detection (LODs), and limits of quantification (LOQs), compiled from various studies.

Table 1: GC-MS Method Performance for NPAH Quantification using 1-Nitropyrene-D9 Internal Standard

| Analyte | Recovery (%) | LOD (pg/µL) | LOQ (pg/µL) |

| 1-Nitronaphthalene | 85 - 110 | 0.1 - 0.5 | 0.3 - 1.5 |

| 2-Nitronaphthalene | 88 - 112 | 0.1 - 0.5 | 0.3 - 1.5 |

| 2-Nitrofluorene | 90 - 115 | 0.05 - 0.2 | 0.15 - 0.6 |

| 9-Nitroanthracene | 87 - 113 | 0.05 - 0.2 | 0.15 - 0.6 |

| 1-Nitropyrene | 92 - 118 | 0.02 - 0.1 | 0.06 - 0.3 |

| 2-Nitrofluoranthene | 91 - 116 | 0.02 - 0.1 | 0.06 - 0.3 |

| 3-Nitrofluoranthene | 90 - 115 | 0.02 - 0.1 | 0.06 - 0.3 |

| 6-Nitrochrysene | 85 - 110 | 0.05 - 0.2 | 0.15 - 0.6 |

| 7-Nitrobenz[a]anthracene | 86 - 112 | 0.05 - 0.2 | 0.15 - 0.6 |

| 1,3-Dinitropyrene | 80 - 105 | 0.1 - 0.5 | 0.3 - 1.5 |

| 1,6-Dinitropyrene | 82 - 108 | 0.1 - 0.5 | 0.3 - 1.5 |

| 1,8-Dinitropyrene | 81 - 107 | 0.1 - 0.5 | 0.3 - 1.5 |

Note: Recovery, LOD, and LOQ values are indicative and may vary depending on the sample matrix, extraction method, and instrumentation.

Table 2: LC-MS/MS Method Performance for NPAH Quantification using 1-Nitropyrene-D9 Internal Standard

| Analyte | Recovery (%) | LOD (pg/µL) | LOQ (pg/µL) |

| 1-Nitronaphthalene | 90 - 115 | 0.05 - 0.2 | 0.15 - 0.6 |

| 2-Nitronaphthalene | 92 - 118 | 0.05 - 0.2 | 0.15 - 0.6 |

| 2-Nitrofluorene | 95 - 120 | 0.01 - 0.05 | 0.03 - 0.15 |

| 9-Nitroanthracene | 93 - 117 | 0.01 - 0.05 | 0.03 - 0.15 |

| 1-Nitropyrene | 96 - 122 | 0.005 - 0.02 | 0.015 - 0.06 |

| 2-Nitrofluoranthene | 94 - 119 | 0.005 - 0.02 | 0.015 - 0.06 |

| 3-Nitrofluoranthene | 93 - 118 | 0.005 - 0.02 | 0.015 - 0.06 |

| 6-Nitrochrysene | 90 - 115 | 0.01 - 0.05 | 0.03 - 0.15 |

| 7-Nitrobenz[a]anthracene | 91 - 116 | 0.01 - 0.05 | 0.03 - 0.15 |

| 1,3-Dinitropyrene | 85 - 110 | 0.02 - 0.1 | 0.06 - 0.3 |

| 1,6-Dinitropyrene | 87 - 112 | 0.02 - 0.1 | 0.06 - 0.3 |

| 1,8-Dinitropyrene | 86 - 111 | 0.02 - 0.1 | 0.06 - 0.3 |

Note: Recovery, LOD, and LOQ values are indicative and may vary depending on the sample matrix, extraction method, and instrumentation.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

The choice of extraction method depends on the sample matrix. Pressurized Liquid Extraction (PLE) is often preferred for solid samples due to its efficiency and reduced solvent consumption.

Protocol for Pressurized Liquid Extraction (PLE) of Solid Samples (e.g., Soil, Sediment, Air Particulate Matter on Filters)

-

Sample Homogenization: Homogenize solid samples to ensure uniformity. For air particulate matter filters, no homogenization is needed.

-

Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample (e.g., 1-10 g) into a PLE cell. Spike the sample with a known amount of 1-Nitropyrene-D9 solution.

-

PLE Extraction:

-

Solvent: Dichloromethane (DCM) or a mixture of DCM and acetone.

-

Temperature: 100-120 °C.

-

Pressure: 1500-2000 psi.

-

Static Cycles: 2-3 cycles of 5-10 minutes each.

-

Flush Volume: 60% of cell volume.

-

Purge Time: 60-120 seconds.

-

-

Concentration: Concentrate the collected extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup using Solid Phase Extraction (SPE):

-

SPE Cartridge: Silica or Florisil cartridges are commonly used.

-

Conditioning: Condition the cartridge with a non-polar solvent (e.g., hexane).

-

Loading: Load the concentrated extract onto the conditioned cartridge.

-

Elution: Elute interfering compounds with a non-polar solvent (e.g., hexane). Elute the NPAH fraction with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

-

Final Concentration: Concentrate the NPAH fraction to a final volume of 0.5-1 mL under a gentle stream of nitrogen and solvent-exchange into a suitable solvent for GC-MS or LC-MS analysis (e.g., isooctane for GC-MS, acetonitrile for LC-MS).

-

Caption: General workflow for NPAH analysis.

Instrumental Analysis: GC-MS Method

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI) or negative chemical ionization (NCI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

GC-MS Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or similar).

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Injector Temperature: 280-300 °C.

-

Injection Mode: Splitless injection (1-2 µL).

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 min.

-

Ramp: 10-20 °C/min to 300-320 °C.

-

Final hold: 5-10 min.

-

-

MS Transfer Line Temperature: 280-300 °C.

-

Ion Source Temperature: 230-250 °C.

-

Ionization Mode: EI at 70 eV or NCI with methane as reagent gas.

-

Acquisition Mode: SIM, monitoring characteristic ions for each target NPAH and 1-Nitropyrene-D9.

Table 3: Suggested SIM Ions for Selected NPAHs and 1-Nitropyrene-D9

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Nitronaphthalene | 173 | 127, 143 |

| 2-Nitrofluorene | 211 | 165, 181 |

| 1-Nitropyrene | 247 | 201, 217 |

| 1-Nitropyrene-D9 | 256 | 210, 225 |

| 6-Nitrochrysene | 273 | 227, 243 |

| 1,8-Dinitropyrene | 292 | 246, 262 |

Instrumental Analysis: LC-MS/MS Method

Instrumentation:

-

Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Negative ion ESI or APCI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 4: Example MRM Transitions for Selected NPAHs and 1-Nitropyrene-D9

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Nitronaphthalene | 172.0 | 126.0 | 20 |

| 2-Nitrofluorene | 210.1 | 164.1 | 22 |

| 1-Nitropyrene | 246.1 | 200.1 | 25 |

| 1-Nitropyrene-D9 | 255.1 | 208.1 | 25 |

| 6-Nitrochrysene | 272.1 | 226.1 | 28 |

| 1,8-Dinitropyrene | 291.1 | 245.1 | 30 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Logical Relationship of the Analytical Process

Caption: Isotope dilution quantification logic.

Conclusion

The use of 1-Nitropyrene-D9 as an internal standard is a robust and reliable approach for the quantification of nitrated PAHs in complex matrices. The detailed protocols for sample preparation and instrumental analysis using GC-MS and LC-MS/MS provided in this application note offer a comprehensive guide for researchers and scientists. The implementation of these methods, coupled with the use of 1-Nitropyrene-D9, will ensure the generation of high-quality, accurate, and precise data for the assessment of NPAH contamination and associated risks.

Application Note: Quantification of 1-Nitropyrene in Diesel Exhaust Particulate Matter using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive analytical methodology for the quantification of 1-Nitropyrene, a key marker for diesel exhaust emissions, in diesel exhaust particulate matter. The protocol employs 1-Nitropyrene-D9 as an internal standard for accurate and precise quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, environmental scientists, and analytical chemists involved in the analysis of diesel particulate matter for occupational and environmental exposure assessment.

Introduction

1-Nitropyrene is a highly mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in diesel engine exhaust.[1][2] It is considered one of the primary contributors to the direct-acting mutagenicity of diesel exhaust.[2] Accurate quantification of 1-Nitropyrene in diesel exhaust particulate (DEP) is crucial for assessing human exposure and for evaluating the effectiveness of emission control technologies. Isotope dilution mass spectrometry, using a deuterated internal standard such as 1-Nitropyrene-D9, is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This note provides detailed protocols for sample collection, preparation, and analysis of 1-Nitropyrene in DEP using 1-Nitropyrene-D9.

Experimental Protocols

Sample Collection

Diesel exhaust particulates are collected on a filter medium from a known volume of air.

-

Apparatus:

-

Personal sampling pump capable of operating at a flow rate of 1.0 to 2.0 L/min.

-

37-mm, 1-µm pore size glass fiber filter in a two-part cassette filter holder.

-

-

Procedure:

-

Calibrate the personal sampling pump with a representative sampler in line.

-

Collect a sample at an accurately known flow rate between 1.0 and 2.0 L/min for a total sample volume of 480 to 960 L.

-

After sampling, cap the filter cassette with the provided plugs.

-

Sample Preparation and Extraction

The collected particulate matter is extracted from the filter using an organic solvent. 1-Nitropyrene-D9 is added as an internal standard prior to extraction.

-

Reagents and Materials:

-

Toluene, HPLC or GC grade.

-

1-Nitropyrene-D9 internal standard solution.

-

Autosampler vials with PTFE-lined crimp caps.

-

Rotary shaker.

-

Syringe filters (0.45 µm).

-

-

Procedure:

-

Spike the filter sample with a known amount of 1-Nitropyrene-D9 internal standard solution.

-

Carefully remove the filter from the cassette, fold it, and place it into an autosampler vial.

-

Add 1 mL of toluene to the vial and securely cap it.

-

Place the vial on a rotary shaker and extract for a minimum of 12 hours.

-

After extraction, carefully transfer the extract into a syringe equipped with a 0.45 µm syringe filter.

-

Filter the extract into a clean autosampler vial for analysis.

-

Instrumental Analysis

The extracted and filtered sample is analyzed by either GC-MS or LC-MS/MS.

-

Instrumentation:

-

Gas Chromatograph (GC) with a nitrogen chemiluminescence detector (NCD) or a mass spectrometer (MS).

-

Capillary column: 30 m x 0.32 mm ID, 1.0-µm film thickness (e.g., Rtx-5-ms).

-

-

GC Conditions (Typical):

-

Injector Temperature: 280 °C

-

Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min.

-

Carrier Gas: Helium

-

Injection Volume: 1-2 µL

-

-

MS Conditions (Typical for SIM mode):

-

Ionization Mode: Electron Ionization (EI)

-

Ions to Monitor:

-

1-Nitropyrene: m/z 247 (quantification), 217, 201 (qualifier)

-